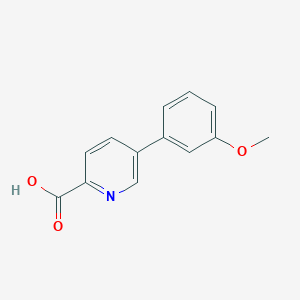

3-(2-Methoxyphenyl)picolinic acid, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

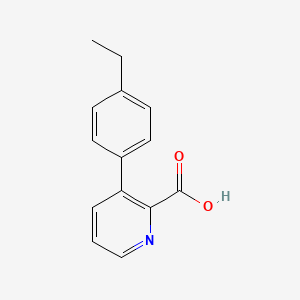

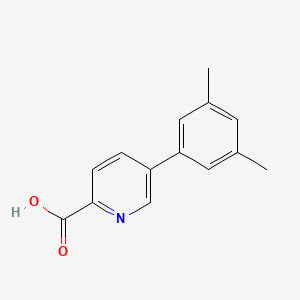

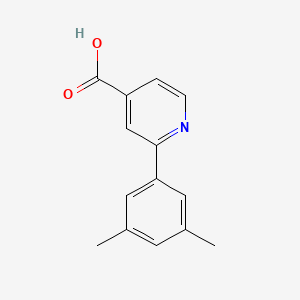

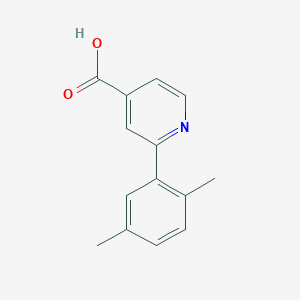

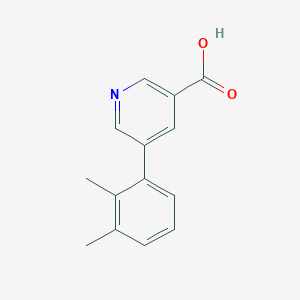

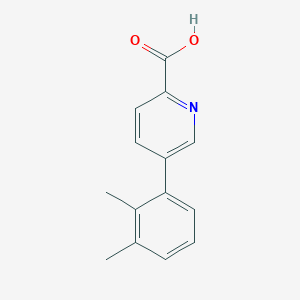

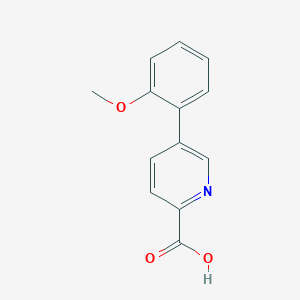

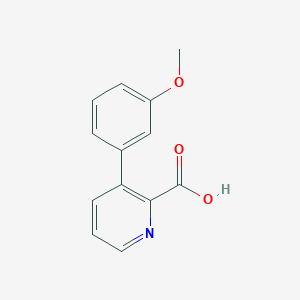

3-(2-Methoxyphenyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The molecular formula of 3-(2-Methoxyphenyl)picolinic acid is C13H11NO3.

Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyphenyl)picolinic acid consists of a picolinic acid core with a methoxyphenyl group attached at the 3-position . The molecular weight is 180.2005 g/mol . Further analysis such as vibrational analysis, hyperpolarizability, and NBO analysis can be performed using scaled quantum mechanical calculations .科学的研究の応用

Antimicrobial Activities and DNA Interactions

Picolinic acid derivatives, including those with methoxyphenyl groups, have been investigated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as their antifungal activities against yeast strains. Spectroscopic characterizations (FT-IR and UV-Vis) and DFT calculations have been employed to understand the structural and electronic properties that contribute to these biological activities. Additionally, their interactions with DNA have been explored through molecular docking simulations, revealing the potential of these compounds in therapeutic applications (Ö. Tamer et al., 2018).

Synthesis of Derivatives and Complexes

Research on picolinic acid derivatives includes the synthesis of complex molecules and their characterization. For example, the synthesis of Vertilecanin C and new derivatives of Vertilecanin A via nicotinic acid showcases the synthetic versatility of picolinic acid derivatives. These synthetic pathways often involve reactions like the Minisci reaction, highlighting the utility of picolinic acid derivatives in organic synthesis (S. Demirci et al., 2008).

Sensitizers for Europium and Terbium

Picolinic acid derivatives have been utilized as sensitizers for europium and terbium, demonstrating their application in the development of luminescent materials. These compounds, including phosphoryl picolinic acid derivatives, show enhanced stability and luminescent properties when complexed with lanthanide ions, making them suitable for various optical applications (J. Andres & A. Chauvin, 2011).

Photophysics and Excited State Proton Transfer

The photophysical properties of hydroxy-picolinic acid derivatives have been explored through theoretical quantum chemistry methods. These studies help understand the proton transfer mechanisms in the excited states, providing insights into the photophysical behavior of picolinic acid derivatives and their potential applications in photodynamic therapy and fluorescence imaging (M. Rode & A. L. Sobolewski, 2012).

Reactive Extraction and Environmental Applications

Picolinic acid derivatives are also significant in environmental applications, such as the reactive extraction processes for the recovery of carboxylic acids from aqueous solutions. This research highlights the importance of picolinic acid in the production of pharmaceuticals, herbicides, and metal salts, with a focus on developing non-toxic extractant-diluent systems for efficient and environmentally friendly extraction processes (D. Datta & Sushil Kumar, 2014).

Safety and Hazards

The safety data sheet for 3-(2-Methoxyphenyl)picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust, wash face, hands and any exposed skin thoroughly after handling, and not to eat, drink or smoke when using this product . It should not be released into the environment .

作用機序

Target of Action

The primary target of 3-(2-Methoxyphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

3-(2-Methoxyphenyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It’s known that the compound plays a role in zinc transport . This could potentially affect a variety of biochemical pathways, given the importance of zinc in numerous biological processes.

Result of Action

The molecular and cellular effects of 3-(2-Methoxyphenyl)picolinic acid’s action primarily involve the inhibition of ZFPs. This can disrupt viral replication and packaging, as well as normal cell homeostatic functions . The compound has been shown to have antiviral activity in vitro and in vivo .

生化学分析

Biochemical Properties

The biochemical properties of 3-(2-Methoxyphenyl)picolinic acid are not well-documented. Picolinic acid, a related compound, has been shown to have antiviral properties in vitro and in vivo . It works by binding to zinc finger proteins (ZFPs), changing their structures, and disrupting zinc binding, thereby inhibiting function .

Cellular Effects

3-(2-Methoxyphenyl)picolinic acid’s effects on cells are not well-studied. Picolinic acid has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . It exhibits antiviral activity against influenza A virus in the murine BALB/c model and SARS-CoV-2 in the Syrian golden hamster model .

Molecular Mechanism

The molecular mechanism of 3-(2-Methoxyphenyl)picolinic acid is not well-understood. Picolinic acid has been shown to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Metabolic Pathways

Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway

特性

IUPAC Name |

3-(2-methoxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-7-3-2-5-9(11)10-6-4-8-14-12(10)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUGLCKSKPDFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。